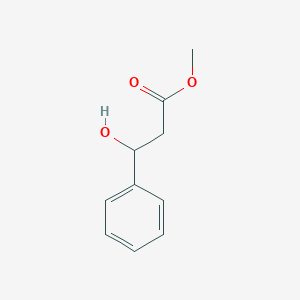

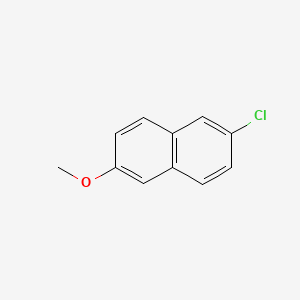

3-羟基-3-苯基丙酸甲酯

概述

描述

Methyl 3-hydroxy-3-phenylpropanoate is a chemical compound that is an important intermediate in organic synthesis. It is related to various compounds that have been synthesized and studied for their chemical properties and potential applications in creating complex molecular structures.

Synthesis Analysis

The synthesis of related beta-hydroxy esters has been demonstrated through the Reformatsky reaction, where 2-phenylpropanal reacts with methyl alpha-bromopropionate to yield diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. These compounds were further reduced and modified to study their configurations . Additionally, methyl 3-hydroxypropanoate itself has been synthesized using a catalytic process involving epoxy ethane, with the aim of producing propane-1,3-diol, showcasing its utility as an intermediate .

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 3-hydroxy-3-phenylpropanoate has been elucidated through various methods. For instance, the crystal structure of (S)-methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate was determined, revealing intermolecular hydrogen bonds that form extended chains . Similarly, the structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate was analyzed, showing a trans conformation between the phenyl group and the hydroxy group, as well as weak intermolecular hydrogen bonds .

Chemical Reactions Analysis

The compound has been involved in reactions that lead to the formation of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, which were synthesized using related reagents . Furthermore, methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with a similar structure, has been used to synthesize fused pyranones, demonstrating the versatility of these types of molecules in creating diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-hydroxy-3-phenylpropanoate and its analogs are inferred from their reactivity and molecular structures. The presence of hydrogen bonds, as seen in the crystal structures, suggests that these compounds may have higher melting points and boiling points due to stronger intermolecular forces . The stereochemistry of these compounds is also crucial, as it can influence their reactivity and the outcome of chemical reactions .

科学研究应用

酶促水解和超声应用

3-羟基-3-苯基丙酸甲酯已在酶促水解的背景下得到研究。例如,Ribeiro 等人 (2001) 使用超声浴和 PCL、PLE 和 CRL 等酶探索了 3-羟基-3-苯基丙酸乙酯的酶促水解。超声的应用导致反应时间减少,而反应产物的收率或对映体过量没有显着变化,这表明了一种提高涉及该化合物的化学过程效率的潜在方法 (Ribeiro 等人,2001)。

化学酶促合成

3-羟基-3-苯基丙酸甲酯在复杂分子的化学酶促合成中也很重要。Hamamoto 等人 (2000) 讨论了 3-氯-2-氧代-3-苯基丙酸甲酯的还原,形成类似于紫杉醇 (Taxol) 和多西他赛 (Taxotere) 的 C-13 侧链的化合物,展示了其在创建结构复杂且药理学上重要的化合物中的用途 (Hamamoto 等人,2000)。

手性拆分和绝对构型

另一个方面是该化合物在手性拆分和确定绝对构型中的作用。Drewes 等人 (1992) 利用 (−)(R,R)-2-氨基-1-(4-硝基苯基)丙烷-1,3-二醇拆分外消旋 3-羟基-2-亚甲基-3-苯基丙酸。这导致将旋光异构体转化为 3-羟基-2-甲基-3-苯基丙酸甲酯,这在确定特定异构体的绝对构型中起着至关重要的作用 (Drewes 等人,1992)。

手性酸制备的化学酶促途径

Zhao 等人 (2014) 报道了外消旋底物 3-羟基-3-苯基丙酸乙酯的化学合成及其使用猪胰腺脂肪酶作为生物催化剂的 S-异构体的酶促制备。这项研究展示了 3-羟基-3-苯基丙酸甲酯在制备光学纯化合物中的潜力,这在制药应用中至关重要 (Zhao 等人,2014)。

安全和危害

“Methyl 3-hydroxy-3-phenylpropanoate” may cause eye, skin, and respiratory tract irritation . It is recommended to use proper personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental contact or ingestion, immediate medical attention should be sought .

作用机制

Target of Action

Methyl 3-hydroxy-3-phenylpropanoate is a type of β-hydroxy acid . β-Hydroxy acids are known to be crucial intermediates in organic synthesis and are present in lipids, such as those that contain depsipeptides . These are among the oleophilic elements of lipopolysaccharides within cells .

Mode of Action

It’s known that β-hydroxy acids, like methyl 3-hydroxy-3-phenylpropanoate, play a significant role in the structure of biologically active depsipeptides . These depsipeptides are isolated from organisms (mostly marine) and possess β-hydroxy acids .

Biochemical Pathways

Β-hydroxy acids, which include methyl 3-hydroxy-3-phenylpropanoate, are known to be involved in the synthesis of a variety of biologically active depsipeptides . These depsipeptides have been found to exhibit various biological activities, including cytotoxic anti-meiotic activity .

Result of Action

It’s known that β-hydroxy acids, like methyl 3-hydroxy-3-phenylpropanoate, are involved in the structure of biologically active depsipeptides . These depsipeptides have been found to exhibit various biological activities, including cytotoxic anti-meiotic activity .

属性

IUPAC Name |

methyl 3-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHHCQFCDCJKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324437 | |

| Record name | Methyl 3-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7497-61-2 | |

| Record name | NSC406731 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propan-1-one](/img/structure/B3031767.png)

![3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B3031768.png)

![1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3031776.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B3031778.png)